![molecular formula C10H11N3S3 B5556755 5-(METHYLSULFANYL)-3-[2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE](/img/structure/B5556755.png)
5-(METHYLSULFANYL)-3-[2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE
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Overview
Description
5-(METHYLSULFANYL)-3-[2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE is a heterocyclic compound that features a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(METHYLSULFANYL)-3-[2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of a solvent, such as ethanol or acetonitrile, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-(METHYLSULFANYL)-3-[2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(METHYLSULFANYL)-3-[2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may lead to new therapeutic agents.
Industry: Its unique chemical properties can be exploited in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 5-(METHYLSULFANYL)-3-[2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: These compounds share a similar heterocyclic structure and are known for their wide range of applications in medicinal chemistry.
Pyrrolidine-2,4-dione derivatives: These compounds also feature nitrogen and sulfur atoms in their structure and have been studied for their biological activity.
Uniqueness
5-(METHYLSULFANYL)-3-[2-(PYRIDIN-4-YL)ETHYL]-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE is unique due to its specific combination of functional groups and ring structure
Properties
IUPAC Name |
5-methylsulfanyl-3-(2-pyridin-4-ylethyl)-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S3/c1-15-9-12-13(10(14)16-9)7-4-8-2-5-11-6-3-8/h2-3,5-6H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUKKNWNZXWXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=S)S1)CCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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